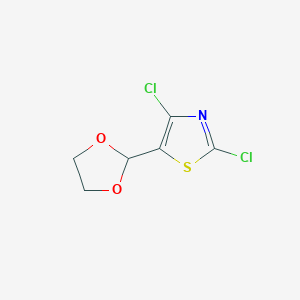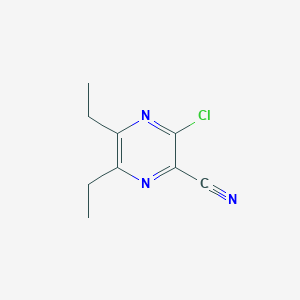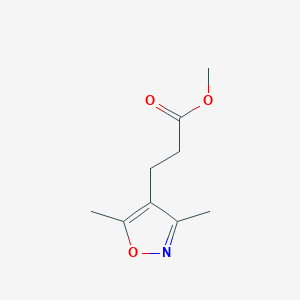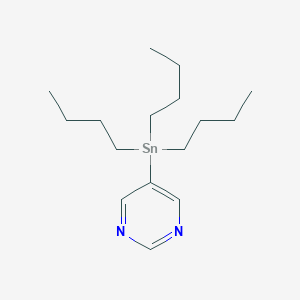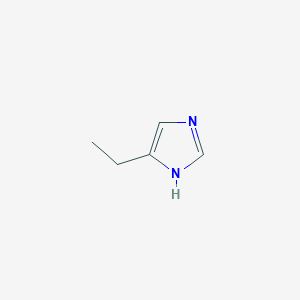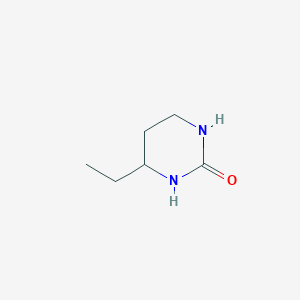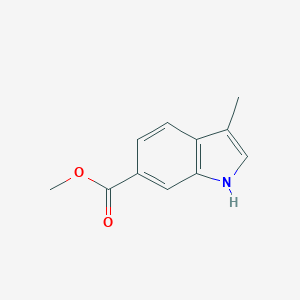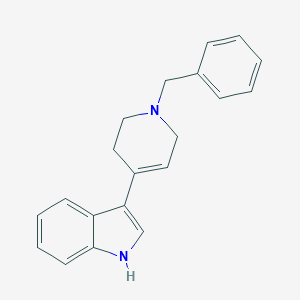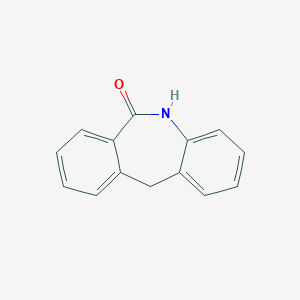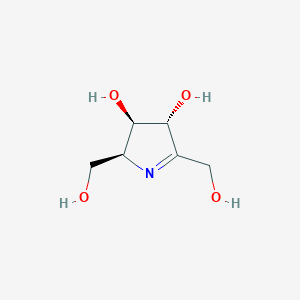
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, also known as 2,3,4,5-tetrahydroxypipecolic acid (THPP), is a naturally occurring amino acid derivative found in various plants and microorganisms. THPP has been found to possess various biological activities, including antitumor, antiviral, and immunomodulatory effects.
Mécanisme D'action
The exact mechanism of action of THPP is not fully understood. However, studies have suggested that THPP may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
Effets Biochimiques Et Physiologiques
THPP has been found to possess various biochemical and physiological effects. Studies have shown that THPP can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of THPP is that it is a naturally occurring compound that can be easily synthesized from L-threonine. This makes it a relatively inexpensive compound for use in lab experiments. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on THPP. One area of research could be to further investigate the mechanism of action of THPP, particularly its ability to induce apoptosis in cancer cells. Another area of research could be to investigate the potential use of THPP as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future research could focus on developing new synthesis methods for THPP that are more efficient and cost-effective.
Méthodes De Synthèse
THPP can be synthesized from L-threonine through a series of chemical reactions. The first step involves the conversion of L-threonine to L-serine using a threonine dehydratase enzyme. The resulting L-serine is then converted to (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diolahydroxypipecolic acid lactone through a series of chemical reactions. The lactone is then hydrolyzed to produce THPP.
Applications De Recherche Scientifique
THPP has been found to possess various biological activities that make it an interesting compound for scientific research. Studies have shown that THPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. THPP has also been found to possess antiviral activity against influenza A virus and human immunodeficiency virus (HIV). In addition, THPP has been shown to possess immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.
Propriétés
Numéro CAS |
198691-31-5 |
|---|---|
Nom du produit |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5+,6+/m0/s1 |
Clé InChI |
YACWZQLEGQUPOG-OTWZMJIISA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(=N1)CO)O)O)O |
Synonymes |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-alpha-,4-bta-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



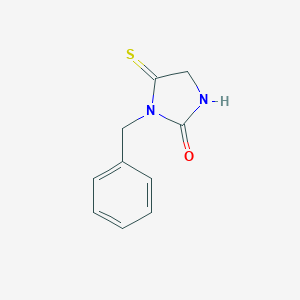
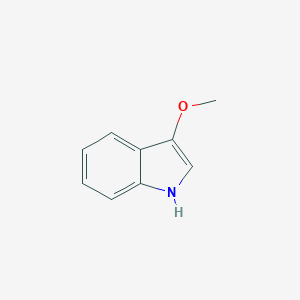
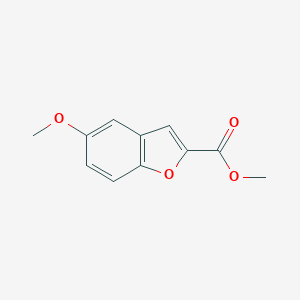
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
